

The Role of IACS-9571 in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IACS-9571

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This technical guide provides an in-depth overview of **IACS-9571**, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This document details its mechanism of action, summarizes key quantitative data, provides experimental methodologies for its characterization, and visualizes its associated signaling pathways.

Core Mechanism of Action

IACS-9571 functions as an epigenetic modulator by targeting the bromodomains of TRIM24 and BRPF1.^{[1][2]} Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, acting as "readers" of the epigenetic code.^[1] By competitively inhibiting the bromodomains of TRIM24 and BRPF1, **IACS-9571** disrupts their ability to bind to acetylated histones, thereby modulating gene expression programs implicated in various diseases, particularly cancer.^{[1][2]}

TRIM24 (Tripartite Motif Containing 24), also known as TIF1 α , is a multi-domain protein that functions as a transcriptional co-regulator and an E3 ubiquitin ligase.^{[3][4]} Its bromodomain, in conjunction with an adjacent PHD finger, recognizes specific histone marks, tethering it to chromatin where it can influence gene transcription. Overexpression of TRIM24 is correlated with poor prognosis in several cancers.^{[1][3]}

BRPF1 (Bromodomain and PHD Finger Containing Protein 1) is a crucial scaffolding protein required for the assembly and activity of histone acetyltransferase (HAT) complexes, particularly those containing the MYST family enzymes MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF.[1] These complexes play a vital role in regulating chromatin structure and gene transcription.

IACS-9571, by simultaneously inhibiting both TRIM24 and BRPF1, offers a unique approach to probe the biology of these epigenetic readers and presents a potential therapeutic strategy for cancers dependent on their activity.

Quantitative Data Summary

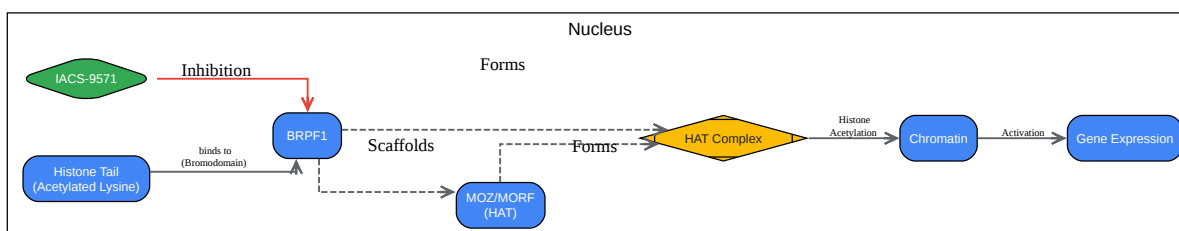
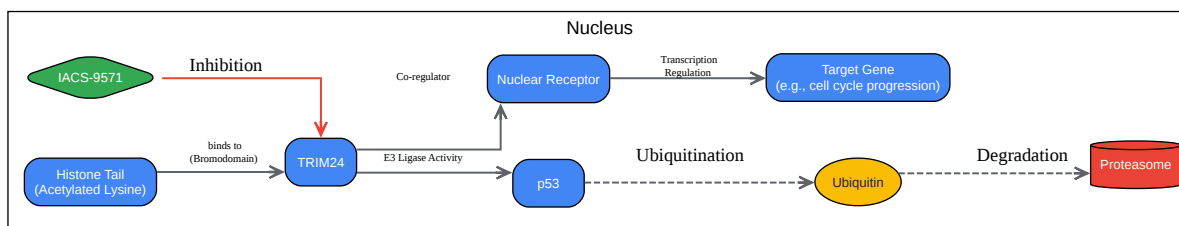
The following tables summarize the key quantitative data for **IACS-9571**, including its binding affinity, inhibitory potency, and cellular activity.

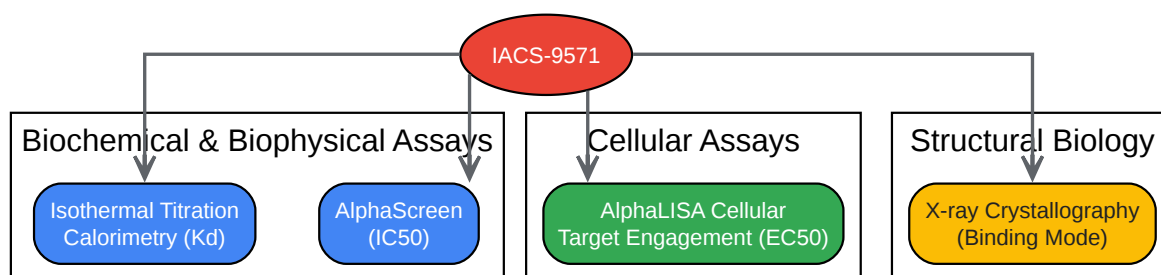
Parameter	Target	Value	Assay	Reference
Binding Affinity (Kd)	TRIM24	31 nM	Isothermal Titration Calorimetry (ITC)	[1][2][5]
BRPF1	14 nM	Isothermal Titration Calorimetry (ITC)	[1][2][5]	
Inhibitory Concentration (IC50)	TRIM24	7.6 nM	AlphaScreen	[1]
TRIM24	8 nM	AlphaScreen	[4][6]	
Cellular Potency (EC50)	TRIM24 Target Engagement	50 nM	AlphaLISA	[1][2][6]

Target	Selectivity (fold vs. IACS-9571 for TRIM24)	Reference
BRPF2	9-fold less sensitive	[3][4]
BRPF3	21-fold less sensitive	[3][4]
BRD4 (BET family)	>7,700-fold less sensitive	[4][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways involving TRIM24 and BRPF1 that are disrupted by **IACS-9571**.





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